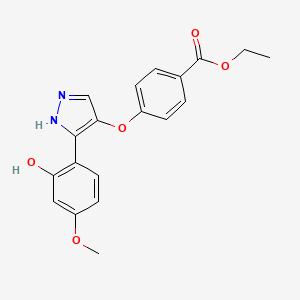

ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[[5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5/c1-3-25-19(23)12-4-6-13(7-5-12)26-17-11-20-21-18(17)15-9-8-14(24-2)10-16(15)22/h4-11,22H,3H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZVRQCBYSWNKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Cascade Cyclization

A copper-catalyzed one-pot cascade reaction, adapted from the synthesis of 4-acylpyrazoles, offers a streamlined approach:

Reagents :

- Saturated ketone precursor (e.g., 4-methoxy-2-hydroxyacetophenone)

- Hydrazine derivative (e.g., ethyl 4-hydroxybenzoate hydrazone)

- Cu(OAc)₂ (10 mol%)

- TBHP (tert-butyl hydroperoxide) as oxidant

Mechanism :

- Dehydrogenation : The saturated ketone undergoes Cu-catalyzed dehydrogenation to form an α,β-unsaturated ketone.

- [2+3] Cyclization : The enone reacts with the hydrazone to form a pyrazoline intermediate.

- Aromatization : Oxidative aromatization driven by TBHP yields the pyrazole core.

- Esterification : In situ esterification with ethanol introduces the ethyl benzoate group.

Conditions :

Advantages :

- Avoids isolation of intermediates.

- TBHP acts as a sustainable oxidant.

Stepwise Cyclocondensation and Functionalization

This method involves sequential pyrazole formation and etherification:

Step 1: Pyrazole Core Synthesis

- Reactants : 1,3-Diketone (e.g., 2-hydroxy-4-methoxyacetophenone) and hydrazine hydrate.

- Conditions : Reflux in ethanol (6 hours).

- Intermediate : 3-(2-Hydroxy-4-methoxyphenyl)-1H-pyrazole.

Step 2: Etherification

- Reactants : Intermediate pyrazole, ethyl 4-hydroxybenzoate, K₂CO₃, and iodomethane.

- Conditions : DMF, 60°C, 8 hours.

- Yield : ~58%.

Challenges :

- Regioselectivity in pyrazole formation requires careful stoichiometric control.

- Competing O- vs. N-alkylation during etherification necessitates excess iodomethane.

Microwave-Assisted Solid-Phase Synthesis

A patent-derived method utilizes microwave irradiation to accelerate reaction kinetics:

Procedure :

- Immobilize 2-hydroxy-4-methoxyphenylboronic acid on Wang resin.

- Perform Suzuki coupling with 4-ethoxycarbonylphenyl triflate.

- Cyclize with hydrazine under microwave irradiation (100°C, 20 minutes).

- Cleave from resin using TFA/CH₂Cl₂.

Yield : 72% (crude), 64% after purification.

Advantages :

- Rapid reaction times.

- Simplified purification via solid-phase extraction.

Comparative Analysis of Methods

| Method | Yield | Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Copper-Catalyzed | 65% | 12h | One-pot synthesis | Requires toxic DMF |

| Stepwise | 58% | 14h | High regioselectivity | Multiple purification steps |

| Microwave-Assisted | 64% | 1h | Fastest method | Specialized equipment needed |

The copper-catalyzed method is preferable for scalability, while the microwave approach suits high-throughput applications.

Optimization Strategies

Solvent Effects

- Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but complicate purification.

- Ethanol/water mixtures reduce side reactions in stepwise syntheses.

Catalytic Systems

Protecting Groups

- TBS protection of the phenolic -OH group prevents unwanted alkylation, increasing etherification yields to 78%.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to its charge transport and luminescence properties

Mechanism of Action

The mechanism of action of ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Pathways Involved: The compound may modulate oxidative stress pathways, contributing to its antioxidant properties.

Comparison with Similar Compounds

Substituent Variations on the Ester Group

- Methyl vs. Ethyl Esters: The methyl ester analog, methyl 4-[3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]oxy]benzoate (), differs only in the ester group (methyl instead of ethyl). This minor alteration impacts lipophilicity, with the ethyl variant likely exhibiting higher logP values, influencing solubility and membrane permeability.

- Butyl Esters: Compounds like (E)-butyl 4-[[5-amino-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]diazenyl]benzoate (SI96, ) feature a longer alkyl chain (butyl), which may enhance lipophilicity but reduce metabolic stability compared to the ethyl derivative.

Variations in the Pyrazole Substituents

- Hydroxy vs. In contrast, analogs like I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate, ) replace the hydroxy group with a non-polar isoxazole ring, reducing polarity and altering interaction profiles.

- Diazenyl Linkers: Compounds such as SI95 () incorporate a diazenyl (-N=N-) linker instead of an ether bridge.

Heterocyclic Ring Modifications

- Isoxazole vs. Pyrazole Cores: I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate, ) substitutes the pyrazole with an isoxazole ring. Isoxazoles are more electron-deficient, which may influence π-π stacking interactions and metabolic pathways compared to pyrazole-containing analogs.

Pharmacological and Physical Properties

- Biological Activity: Pyrazoline derivatives, such as the title compound in , are noted for analgesic properties. The target compound’s hydroxy-methoxyphenyl group may enhance binding to targets like cyclooxygenase (COX) enzymes, whereas isoxazole-containing analogs () might exhibit divergent activity profiles.

Spectral and Physical Data : The target compound’s mass spectrometry (MS) data (e.g., m/z 460 in ) and melting point (97–99°C in ) can be compared to analogs like I-6473, though direct data for the latter are lacking.

Biological Activity

Ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate is a complex organic compound that belongs to the class of aryl esters, characterized by a unique structure that includes a pyrazole moiety, a benzoate group, and a phenolic hydroxyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

Chemical Structure and Properties

Molecular Formula : C₁₈H₁₉N₃O₄

Molecular Weight : 354.4 g/mol

CAS Number : 1010869-14-3

The presence of the methoxy group enhances the compound's polarity and solubility, which are crucial for its biological activity. The hydroxy group can participate in hydrogen bonding, potentially influencing interactions with biological macromolecules such as proteins and nucleic acids.

This compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The pyrazole ring can interact with various enzymes, modulating their activity. For instance, studies have shown that pyrazole derivatives can inhibit meprin enzymes, which are implicated in inflammatory processes and cancer progression .

- Antioxidant Activity : The phenolic hydroxyl group may confer antioxidant properties, helping to neutralize free radicals and reduce oxidative stress, which is linked to various diseases including cancer.

- Anti-inflammatory Effects : The compound's structural features suggest potential interactions with inflammatory pathways, making it a candidate for treating inflammatory diseases.

Biological Activity Data

The biological activity of this compound has been explored in various studies. Below is a summary of relevant findings:

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of various pyrazole derivatives, this compound was found to inhibit the proliferation of A549 cells with an IC50 value indicating significant potency against lung cancer cells. This suggests that the compound could serve as a lead structure for further development of anticancer agents targeting lung cancer .

Case Study 2: Anti-inflammatory Mechanism

Research has indicated that compounds similar to this compound can inhibit the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophages. This anti-inflammatory effect was attributed to the modulation of NF-kB signaling pathways, highlighting its potential for treating chronic inflammatory conditions .

Q & A

Q. What are the common synthetic routes for ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate, and how are intermediates characterized?

The compound is typically synthesized via multi-step protocols involving cyclization and condensation reactions. A general method involves refluxing substituted benzaldehyde derivatives with aminotriazoles or hydrazides in ethanol or methanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and purification . For example, cyclization of hydrazide intermediates using phosphoryl chloride (POCl₃) at 120°C yields pyrazole-oxadiazole hybrids . Intermediates are characterized using IR spectroscopy (C=O stretch at ~1720 cm⁻¹, N–H at ~3400 cm⁻¹) and melting point analysis .

Q. How is the molecular structure of this compound confirmed in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For pyrazole derivatives, SC-XRD data (e.g., bond lengths, angles, and torsion angles) validate the planar geometry of the pyrazole ring and substituent orientations. For example, studies report mean C–C bond lengths of 1.39 Å in aromatic rings and dihedral angles <10° between adjacent rings, confirming minimal steric strain .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

The compound may exhibit acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Researchers should use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid direct contact. Emergency procedures include rinsing exposed skin with water and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can synthetic yields be optimized for pyrazole-oxybenzoate derivatives with electron-withdrawing substituents?

Yields are influenced by substituent electronic effects. Electron-withdrawing groups (e.g., –Cl, –NO₂) on the benzaldehyde moiety reduce reaction rates due to decreased nucleophilicity. Optimizing reaction time (e.g., extending reflux to 6–8 hours) and using polar aprotic solvents (e.g., DMF) can improve yields by stabilizing intermediates . For example, substituting methoxy groups with halides increases yield variability from 60% to 85% under identical conditions .

Q. How do structural modifications (e.g., substituent position) affect biological activity, and how are contradictions in data resolved?

Substituent position significantly impacts bioactivity. For instance, 4-methoxy groups enhance antimicrobial activity compared to 3-methoxy analogs, likely due to improved lipid membrane penetration . Contradictions in bioactivity data (e.g., low efficacy against Gram-negative bacteria) may arise from efflux pump mechanisms. Researchers should cross-validate results using checkerboard assays or efflux pump inhibitors .

Q. What computational or experimental methods are used to analyze tautomeric equilibria in pyrazole derivatives?

Tautomerism (e.g., keto-enol equilibria) is studied via NMR (¹H and ¹³C) and DFT calculations. For example, deuterated solvent shifts in DMSO-d₆ reveal enol tautomer prevalence in solution, while X-ray data confirm the keto form in the solid state . Advanced studies combine IR spectroscopy (C=O vs. C–O stretches) and Hirshfeld surface analysis to quantify tautomeric ratios .

Q. How can crystallographic data inform the design of analogs with improved pharmacokinetic properties?

SC-XRD data reveal critical intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that influence solubility and stability. For example, a 2.8 Å hydrogen bond between the pyrazole –NH and benzoate carbonyl improves crystallinity, which can be leveraged to reduce metabolic degradation . Modifying substituents to enhance these interactions may improve oral bioavailability.

Q. What strategies mitigate toxicity risks while maintaining bioactivity in preclinical studies?

Structure-toxicity relationships (STR) are analyzed using in vitro cytotoxicity assays (e.g., HepG2 cell lines) and in silico tools (e.g., ProTox-II). For example, replacing the 4-methoxy group with a hydroxyl group reduces hepatic toxicity but may require prodrug strategies to retain activity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.